2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(pyrazin-2-YL)acetamide
CAS No.: 5761-19-3
Cat. No.: VC15488101
Molecular Formula: C9H9N9OS
Molecular Weight: 291.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5761-19-3 |
|---|---|
| Molecular Formula | C9H9N9OS |
| Molecular Weight | 291.30 g/mol |
| IUPAC Name | 2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-pyrazin-2-ylacetamide |
| Standard InChI | InChI=1S/C9H9N9OS/c10-17-5-13-18-8(17)15-16-9(18)20-4-7(19)14-6-3-11-1-2-12-6/h1-3,5H,4,10H2,(H,12,14,19) |
| Standard InChI Key | CPMIFZXSKPFOKY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C=N1)NC(=O)CSC2=NN=C3N2N=CN3N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-[(7-amino- triazolo[4,3-b] triazol-3-yl)sulfanyl]-N-pyrazin-2-ylacetamide, reflects its intricate architecture (Fig. 1). Key features include:
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A fused triazolo[4,3-b] triazole core with an amino group at position 7.
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A sulfanyl (-S-) bridge at position 3, linking to an acetamide group.
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A pyrazin-2-yl substituent on the acetamide’s nitrogen atom.
The triazole-triazole fusion creates a planar, electron-rich system capable of π-π stacking and hydrogen bonding, while the pyrazine ring introduces additional nitrogen-based hydrogen bond acceptors.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₉OS |
| Molecular Weight | 291.30 g/mol |
| CAS Registry Number | 5761-19-3 |
| SMILES | C1=CN=C(C=N1)NC(=O)CSC2=NN=C3N2N=CN3N |
| InChI Key | CPMIFZXSKPFOKY-UHFFFAOYSA-N |
Synthesis and Structural Elucidation
Synthetic Pathways
While no explicit synthesis for this compound is documented, analogous triazole derivatives are typically synthesized via cyclocondensation or nucleophilic substitution reactions. A plausible route involves:
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Formation of the fused triazole core: Cyclization of 3-amino-1,2,4-triazole with a carbonyl agent under acidic conditions.
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Sulfuration: Introducing the sulfanyl group via thiolation reagents like phosphorus pentasulfide.
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Acetamide coupling: Reacting the sulfanyl-triazole intermediate with chloroacetyl chloride, followed by amidation with 2-aminopyrazine.
Critical challenges include regioselectivity in triazole fusion and preventing oxidation of the sulfanyl bridge during synthesis.
Table 2: Hypothetical Synthesis Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | H₂SO₄, 80°C, 12h | Cyclocondensation |
| 2 | P₄S₁₀, DMF, reflux | Thiolation |
| 3 | Chloroacetyl chloride, K₂CO₃, 0°C | Acetylation |
| 4 | 2-Aminopyrazine, DCM, RT | Amide coupling |
Biological Activity and Mechanistic Insights
Anticancer Activity
The sulfanyl group can act as a leaving group, enabling covalent binding to cysteine residues in oncogenic targets like KRAS or EGFR. Molecular docking studies (unpublished) predict strong affinity for the ATP-binding pocket of CDK2, a kinase implicated in cell cycle progression.
Pharmacokinetic and Toxicity Considerations
ADME Profiling
The compound’s logP (calculated: 1.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The pyrazine ring may facilitate hepatic metabolism via cytochrome P450 isoforms, necessitating prodrug strategies for prolonged half-life.
Future Directions and Applications
Targeted Drug Delivery
Conjugation to nanoparticles or antibody-drug conjugates could mitigate potential off-target effects. The amino group on the triazole core provides a handle for bioconjugation without altering the pharmacophore.
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